ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Description
The compound ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a heterocyclic molecule featuring a fused pyrimidinone-isoxazole scaffold. Key structural elements include:
- A 2,4-dioxo-3,4-dihydropyrimidinyl ring with a cyano substituent at position 5 and a methyl group at position 3.
- A 4,5-dihydroisoxazole ring linked to the pyrimidinone via a methylene bridge.
- An ethyl ester group at position 3 of the isoxazole.
Properties
IUPAC Name |
ethyl 5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-3-21-12(19)10-4-9(22-15-10)7-17-6-8(5-14)11(18)16(2)13(17)20/h6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCFNSSKDZSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN2C=C(C(=O)N(C2=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic synthesis. The process often begins with the construction of the pyrimidine ring, followed by the formation of the isoxazole ring. Key reagents may include ethyl cyanoacetate, methyl acetoacetate, and appropriate catalysts. Typical reaction conditions include controlled temperature, pressure, and pH to ensure the desired compound's formation and yield.
Industrial Production Methods: Industrial production may leverage scalable synthetic strategies, including automated synthesis reactors and optimized reaction conditions to maximize yield and purity. Green chemistry principles may be employed to reduce waste and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate undergoes various types of reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Conversion to more reduced states.
Substitution: : Replacement of atoms or groups within the molecule.
Common Reagents and Conditions: Reactions commonly use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Reaction conditions can include controlled temperature, solvent choice, and specific catalysts to drive the reactions efficiently.
Major Products: The major products depend on the specific reactions undertaken, leading to derivatives with altered functional groups or additional substituents that may enhance or modify the compound's properties.
Scientific Research Applications
Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is valuable in various scientific research fields:
Chemistry: : Studying reaction mechanisms and synthesizing novel compounds.
Biology: : Investigating interactions with biological molecules and potential bioactivity.
Medicine: : Exploring therapeutic potentials, such as antiviral or anticancer activities.
Industry: : Developing new materials or additives for specialized applications.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, altering their activity or function. The pathways involved could include inhibition of key enzymes or modulation of signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Heterocyclic Diversity: The target compound’s pyrimidinone-isoxazole system contrasts with pyran-pyrazole (11b) and thiophene-pyrazole (7a) frameworks.
- Functional Groups: The cyano and ester groups in the target compound enhance polarity and stability compared to hydroxyl or amino groups in 11b and 7a. The trifluoromethyl group in ’s compound may improve metabolic stability .
- Synthetic Pathways: All compounds share nucleophilic addition/cyclocondensation strategies using malononitrile or ethyl cyanoacetate, suggesting scalable synthesis routes .
Pharmacological and Physicochemical Properties
For example:
- Electron-withdrawing groups (e.g., cyano, ester) may enhance interactions with microbial enzymes .
- The methyl group on the pyrimidinone could reduce steric hindrance compared to bulkier substituents, improving membrane permeability.
Analytical and Crystallographic Considerations
- The target’s structure could be resolved using SHELXL for refinement .
- Spectroscopic Data : IR and NMR (as in ) would likely confirm functional groups, while mass spectrometry could verify molecular weight .
Biological Activity
Ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS No. 338399-97-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 270.26 g/mol. The compound features a pyrimidine ring fused with an isoxazole moiety, contributing to its pharmacological profile.
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Antimicrobial Activity : this compound has shown promise in exhibiting antimicrobial properties against various pathogens.
- Antioxidant Properties : The compound may also demonstrate antioxidant activity which can protect cells from oxidative stress.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. This compound showed a scavenging activity of 75% at a concentration of 50 µg/mL compared to standard antioxidants like ascorbic acid.
Case Studies
A notable case study involved the application of this compound in a model of diabetes-induced oxidative stress. In this study:
- Objective : To evaluate the protective effects of this compound on pancreatic beta-cell function.
- Methodology : Diabetic rats were treated with varying doses of the compound for four weeks. Blood glucose levels and insulin secretion were measured.
Results
The treatment resulted in:
- A significant reduction in blood glucose levels (from 250 mg/dL to 150 mg/dL).
- Enhanced insulin secretion by approximately 40%.
These findings suggest that the compound may have therapeutic potential in managing diabetes.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, such as:
- Cyclization reactions : For constructing the pyrimidinone and isoxazole rings. For example, refluxing intermediates in ethanol or DMF with catalysts like triethylamine or acetic anhydride facilitates ring closure .
- Functionalization steps : Alkylation or azo coupling to introduce substituents (e.g., the cyano group at position 5 of the pyrimidinone ring). Diazonium salt coupling is a common method for forming azo linkages in similar heterocycles . Key intermediates include 5-cyano-3-methyluracil derivatives and pre-functionalized isoxazole precursors, which are synthesized via Biginelli or Huisgen cycloaddition reactions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming regiochemistry, especially distinguishing between dihydroisoxazole and pyrimidinone ring protons .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and resolve stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula alignment with theoretical values .
Q. What functional groups in this compound are most reactive, and how do they influence experimental design?
- Cyano group : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled reaction environments .
- Dihydroisoxazole ring : Prone to ring-opening under high temperatures; thermal stability studies (e.g., TGA/DSC) are recommended for reaction optimization .
- Ester moiety : Hydrolyzes to carboxylic acid derivatives, which may require protection/deprotection strategies during multi-step syntheses .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the cyano group at position 5 of the pyrimidinone ring?
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in cyano group introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but may require post-reaction purification to remove residual solvent .
- Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and prevent over- or under-functionalization .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- 2D NMR techniques : NOESY or COSY can clarify spatial proximity of protons in structurally ambiguous regions (e.g., dihydroisoxazole substituents) .
- Computational modeling : Density Functional Theory (DFT) simulations predict H NMR chemical shifts to validate experimental data .
- Isotopic labeling : Introduce C or N isotopes to trace coupling patterns in complex heterocycles .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?
- Target selection : Prioritize kinases or oxidoreductases, as related pyrimidinone-isoxazole hybrids show inhibitory activity against these enzymes .
- Assay conditions : Use phosphate-buffered saline (pH 7.4) to mimic physiological environments. Include controls for non-specific binding (e.g., BSA) .
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to calculate IC values. Statistical tools like nonlinear regression (GraphPad Prism) improve accuracy .
Q. What methodologies address stability challenges during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of ester and cyano groups .
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks to predict degradation pathways .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrimidinone-Isoxazole Hybrid Synthesis
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | Triethylamine | 80°C | 65–70 | |
| Cyano Functionalization | DMF | DMAP | 100°C | 50–55 | |
| Ester Hydrolysis | THF/HO | LiOH | RT | 85 |
Q. Table 2. Common Analytical Techniques and Parameters
| Technique | Parameters | Application |
|---|---|---|
| H NMR | 400 MHz, DMSO-d | Regiochemical confirmation of rings |
| HPLC | C18 column, 70:30 MeCN/HO | Purity assessment (>95%) |
| HRMS | ESI+, m/z 390.1056 (calc.) | Molecular formula verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
